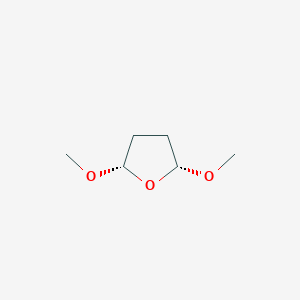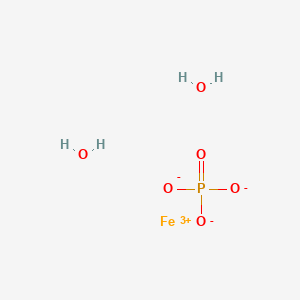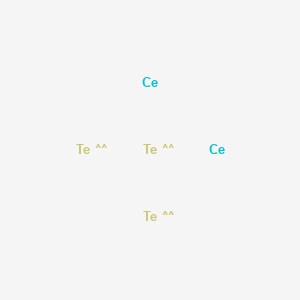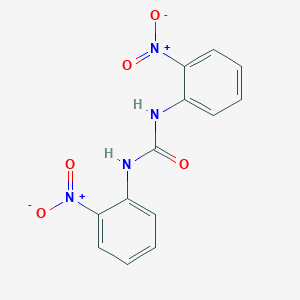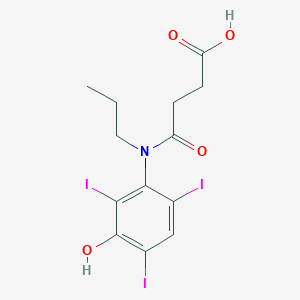
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid (HPPS) is a non-ionic contrast agent that is widely used in medical imaging procedures, particularly in computed tomography (CT) scans. HPPS is a water-soluble compound that contains three iodine atoms, which make it an effective contrast agent for imaging soft tissues and blood vessels.
Scientific Research Applications
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is primarily used as a contrast agent in medical imaging procedures, particularly in CT scans. It is effective in enhancing the contrast between soft tissues and blood vessels, making it easier to identify abnormalities and diagnose diseases. 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid has also been used in research studies to investigate the effects of contrast agents on the body and to develop new imaging techniques.
Mechanism Of Action
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid works by absorbing X-rays, which makes the tissues and blood vessels containing the contrast agent appear brighter on the CT scan. The iodine atoms in 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid are responsible for absorbing the X-rays, and the contrast agent is eliminated from the body through the kidneys.
Biochemical And Physiological Effects
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is generally well-tolerated by the body, but it can cause adverse reactions in some patients. These reactions may include nausea, vomiting, headache, and allergic reactions. 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is also known to cause nephrotoxicity, which is damage to the kidneys. Patients with pre-existing renal dysfunction are at a higher risk of developing nephrotoxicity.
Advantages And Limitations For Lab Experiments
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is a widely used contrast agent in medical imaging procedures, and it has also been used in research studies to investigate the effects of contrast agents on the body. One advantage of 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is that it is effective in enhancing the contrast between soft tissues and blood vessels, making it easier to identify abnormalities and diagnose diseases. However, 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid has some limitations in lab experiments. It can be difficult to obtain pure 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid, and the synthesis process can be time-consuming and expensive. Additionally, 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid can cause adverse reactions in some patients, which can affect the results of the experiment.
Future Directions
There are several future directions for research on 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid. One area of research is the development of new contrast agents that are less toxic and more effective than 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid. Another area of research is the investigation of the long-term effects of 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid on the body, particularly on the kidneys. Finally, research is needed to develop new imaging techniques that can provide more detailed information about the body's tissues and organs.
Synthesis Methods
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid can be synthesized by reacting 3-hydroxy-2',4',6'-triiodobenzoyl chloride with N-propylsuccinimide in the presence of a base such as triethylamine. The reaction yields 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid as a white crystalline powder, which is then purified by recrystallization.
properties
CAS RN |
10515-72-7 |
|---|---|
Product Name |
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid |
Molecular Formula |
C13H14I3NO4 |
Molecular Weight |
628.97 g/mol |
IUPAC Name |
4-(3-hydroxy-2,4,6-triiodo-N-propylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-2-5-17(9(18)3-4-10(19)20)12-7(14)6-8(15)13(21)11(12)16/h6,21H,2-5H2,1H3,(H,19,20) |
InChI Key |
VSDUMHXFCUCZKA-UHFFFAOYSA-N |
SMILES |
CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O |
Canonical SMILES |
CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O |
Other CAS RN |
10515-72-7 |
synonyms |
3-[[N-(3-Hydroxy-2,4,6-triiodophenyl)-N-propylamino]carbonyl]propionic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



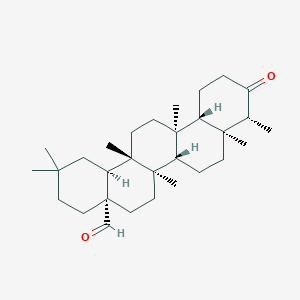
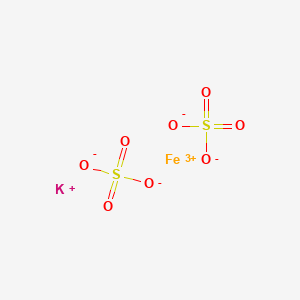

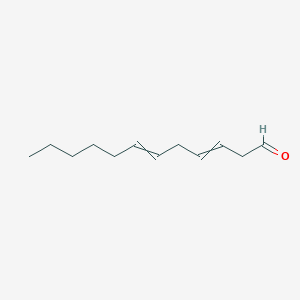
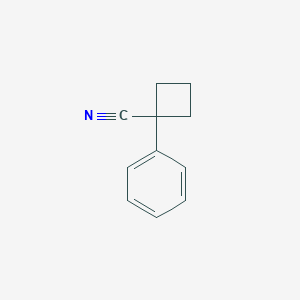



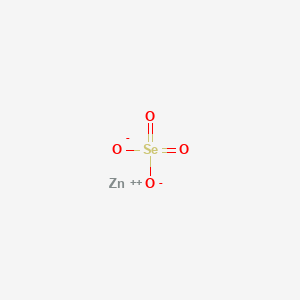
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
